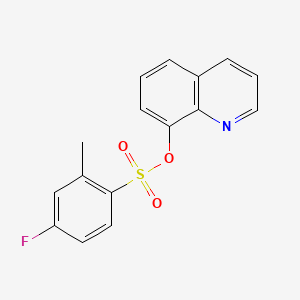

Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate

Description

Properties

IUPAC Name |

quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3S/c1-11-10-13(17)7-8-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJAASSIQGXHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate typically involves the reaction of quinoline derivatives with sulfonyl chlorides under basic conditions. One common method involves the reaction of 8-hydroxyquinoline with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate has shown significant potential in medicinal chemistry, particularly in the development of antitumor agents. Research indicates that this compound exhibits notable antitumor activity , inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against breast and lung cancer cells, suggesting its utility as a lead compound for further drug development.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on MCF-7 and A549 cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of existing chemotherapeutic agents. This suggests that this compound may serve as a promising candidate for new cancer therapies.

Chemical Synthesis

This compound is also utilized in various chemical synthesis processes. Its sulfonate group makes it an excellent leaving group in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Anhydrous conditions, 60°C | 85 |

| Coupling Reactions | Room temperature, DMF solvent | 90 |

| Deprotection Reactions | Acidic conditions | 78 |

Material Science

In material science, this compound is explored for its potential use in creating functional materials with specific electronic properties. Its unique molecular structure allows it to act as a precursor for synthesizing polymers with enhanced thermal stability and conductivity.

Case Study: Polymer Synthesis

A recent investigation focused on the polymerization of this compound with various monomers to create conductive polymers. The resulting materials exhibited improved electrical properties compared to conventional conductive polymers, highlighting their potential applications in electronic devices and sensors.

Biological Research

The compound has been studied for its biological activities beyond anticancer properties. Research indicates that it may interact with specific biological targets, leading to anti-inflammatory effects. This opens avenues for exploring its applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 4-fluoro substituent in the target compound is moderately electron-withdrawing, balancing lipophilicity and stability. In contrast, nitro or triflate groups (e.g., in trifluoromethanesulfonate) introduce stronger EWGs, enhancing reactivity in nucleophilic substitutions .

- Steric Effects: The ortho-methyl group in the target compound may hinder rotational freedom or binding to biological targets compared to unsubstituted analogs .

- Biological Activity: Sulfonate esters generally exhibit lower direct antimicrobial activity than sulfonamide-metal complexes (e.g., QBSC, QQSC), which leverage metal coordination for enhanced efficacy .

Physicochemical and Pharmacokinetic Properties

- Stability: Sulfonate esters like the target compound are less hydrolytically stable than sulfonamides but more stable than triflates, which are prone to rapid hydrolysis .

- Solubility: The polar sulfonate group enhances aqueous solubility relative to neutral quinoline derivatives, though steric hindrance from the methyl group may reduce crystallinity .

Research Findings and Data

Antimicrobial Activity

The absence of a metal ion in the target compound suggests its activity, if any, would rely on the quinoline scaffold’s inherent properties, such as intercalation or enzyme inhibition.

Structural Insights from Crystallography

Crystal structures of analogous quinoline derivatives (e.g., 7-[(morpholin-4-yl)(phenyl)methyl]quinolin-8-ol) reveal planar quinoline rings with substituents influencing packing and hydrogen-bonding networks . The 4-fluoro-2-methylbenzenesulfonate group likely adopts a conformation minimizing steric clash between the methyl group and quinoline’s C-7/C-9 positions.

Biological Activity

Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its pharmacological significance, combined with a sulfonate group that enhances its solubility and biological activity. The fluorine atom in the structure may contribute to its interaction with biological targets.

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. Studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (human epidermoid) | 0.29 | Induction of apoptosis |

| HepG2 (liver carcinoma) | 0.51 | Topoisomerase II inhibition |

| Caco-2 (colorectal cancer) | 0.73 | DNA intercalation |

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of topoisomerase II, which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 6.25 |

| Staphylococcus aureus | 12.5 |

| Klebsiella pneumoniae | 12.5 |

The compound's mechanism of action in this context may involve interference with bacterial DNA gyrase, an essential enzyme for bacterial replication .

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar to other quinoline derivatives, it likely inhibits topoisomerases, which are crucial for DNA replication.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Intercalation : Its structure allows it to intercalate into DNA, disrupting replication processes and leading to cytotoxicity.

Case Studies

A notable study involved the synthesis and evaluation of several quinoline derivatives, including this compound, against various cancer cell lines. Results indicated that compounds with similar structures exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

Q & A

What are the optimal synthetic routes for preparing Quinolin-8-yl 4-fluoro-2-methylbenzenesulfonate, and what factors influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves nucleophilic substitution and sulfonation reactions. Key steps include:

- Nucleophilic Substitution: Use sodium methoxide or potassium tert-butoxide to introduce the sulfonate group at the 8-position of the quinoline core under mild conditions (40–60°C) .

- Sulfonation: React 4-fluoro-2-methylbenzenesulfonyl chloride with the quinoline intermediate in anhydrous dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts .

- Purification: Crystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity. Yield is influenced by reaction time (12–24 hours) and stoichiometric ratios (1:1.2 quinoline:sulfonyl chloride) .

How can X-ray crystallography validate the structural integrity of this compound?

Level: Advanced

Answer:

X-ray crystallography, using programs like SHELXL or SHELXS , is critical for confirming bond angles, stereochemistry, and crystal packing. Key steps include:

- Data Collection: High-resolution (<1.0 Å) data from synchrotron sources reduce refinement errors .

- Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. For example, the sulfonate group’s geometry (S–O bond lengths ~1.43 Å) and quinoline planarity should align with computational models (DFT/B3LYP) .

- Validation: Check CIF files against IUCr standards for torsional angles (e.g., C8–O–S–C1 dihedral < 5°) and R-factor convergence (<5%) .

What methodological considerations are critical when designing biological assays to evaluate antimicrobial activity?

Level: Advanced

Answer:

- Strain Selection: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains to assess broad-spectrum efficacy .

- Mechanistic Probes: Use DNA gyrase inhibition assays (IC50 via fluorescence polarization) to confirm target engagement, as fluorinated quinolines often disrupt bacterial topoisomerases .

- Dose-Response: Serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth, with ciprofloxacin as a positive control. Monitor MIC (minimum inhibitory concentration) via OD600 measurements .

How do structural modifications at the quinoline 8-position affect physicochemical and biological properties?

Level: Advanced

Answer:

Comparative studies of analogs reveal:

- Electron-Withdrawing Groups (e.g., –F): Enhance metabolic stability (t1/2 > 2 hours in liver microsomes) and bacterial membrane penetration (logP ~2.5) .

- Substituent Size: Bulky groups (e.g., –CF3) reduce solubility (<0.1 mg/mL in PBS) but increase target affinity (ΔGbinding −8.2 kcal/mol vs. −7.5 kcal/mol for –CH3) .

- Bioisosteres: Replacing sulfonate with carboxylate (e.g., 5-(quinolin-8-yl)furan-2-carboxylic acid) shifts activity from antimicrobial to anticancer (IC50 15 µM vs. 50 µM) .

What analytical techniques are recommended for purity and stability assessment?

Level: Basic

Answer:

- HPLC: C18 column, 70:30 acetonitrile/water, 1 mL/min flow. Purity >98% by AUC (area under curve) .

- NMR: ¹H NMR (DMSO-d6) should show singlet for –SO3 (δ 3.2–3.5 ppm) and absence of –OH peaks (δ 4.5–5.0 ppm) .

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., free quinoline) .

How can contradictions in reported biological activities of fluorinated quinolines be resolved?

Level: Advanced

Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Standardized Protocols: Adopt CLSI guidelines for MIC assays to minimize inter-lab variability .

- Metabolite Profiling: Use LC-HRMS to confirm parent compound integrity during assays (e.g., m/z 320.05 for [M+H]+) .

- Comparative SAR: Evaluate analogs (e.g., 4-chloro-8-fluoro-2-methylquinoline vs. 5,7-dichloro derivatives) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.